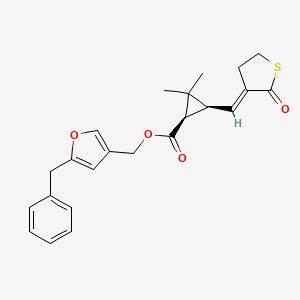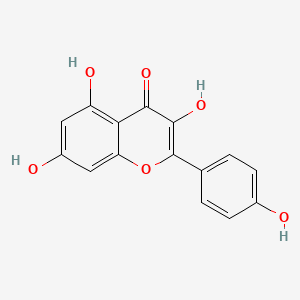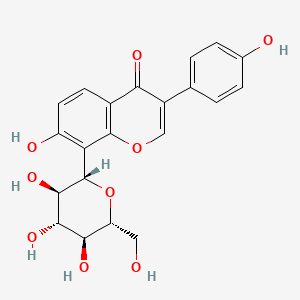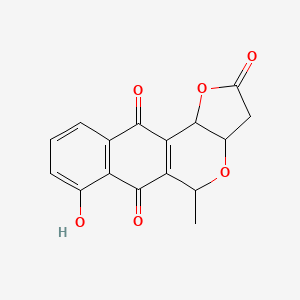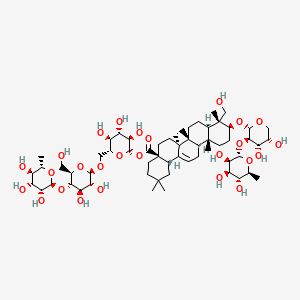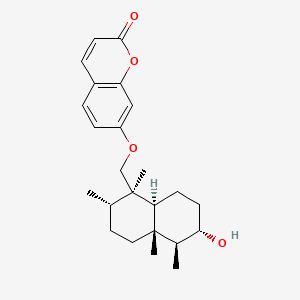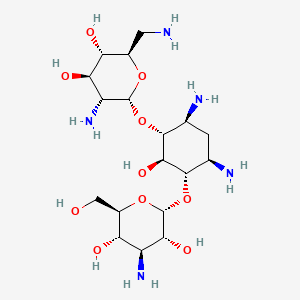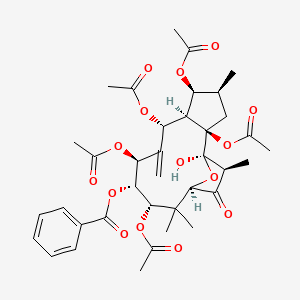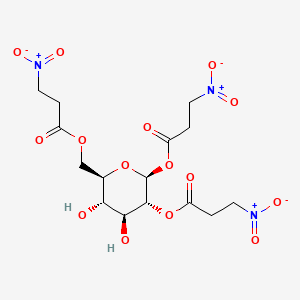
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Vue d'ensemble
Description
L’Alpha-Homonojirimycine est un puissant inhibiteur de l’alpha-glucosidase, une enzyme impliquée dans la dégradation des glucides. C’est un composé naturel que l’on trouve dans des plantes telles que l’Omphalea diandra . Le composé a une formule moléculaire de C7H15NO5 et un poids moléculaire de 193,20 g/mol . Il est connu pour sa capacité à inhiber les glycosidases, ce qui en fait un outil précieux dans divers domaines de recherche scientifique .
Méthodes De Préparation
L’Alpha-Homonojirimycine peut être synthétisée par plusieurs méthodes. Une approche courante implique l’utilisation de champignons, où des souches spécifiques sont cultivées pour produire le composé . Une autre méthode implique la synthèse chimique d’épimères naturels et de dérivés N-alkylés pour étudier la contribution des différents centres chiraux et des conformations . Les méthodes de production industrielle impliquent souvent des transformations biotechnologiques et une synthèse chimique pour atteindre des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
L’Alpha-Homonojirimycine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier la structure de l’Alpha-Homonojirimycine, conduisant à la formation de dérivés réduits.
Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques par d’autres, modifiant les propriétés du composé.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions sont souvent des dérivés de l’Alpha-Homonojirimycine avec des activités biologiques modifiées .
Applications De Recherche Scientifique
L’Alpha-Homonojirimycine a un large éventail d’applications en recherche scientifique :
Chimie : Il est utilisé comme outil pour étudier l’inhibition enzymatique et le métabolisme des glucides.
Biologie : Le composé est utilisé pour étudier le rôle des glycosidases dans les processus biologiques.
Industrie : Il est utilisé dans le développement d’agrochimiques et d’autres produits industriels.
Mécanisme D'action
L’Alpha-Homonojirimycine exerce ses effets en inhibant l’alpha-glucosidase, une enzyme responsable de la dégradation des glucides en sucres plus simples . En inhibant cette enzyme, le composé peut réduire le taux de digestion et d’absorption des glucides, ce qui entraîne une baisse de la glycémie. Ce mécanisme en fait un agent thérapeutique potentiel pour la prise en charge du diabète . Les cibles moléculaires impliquées comprennent les sites actifs des glycosidases, où l’Alpha-Homonojirimycine se lie et empêche l’enzyme de fonctionner .
Comparaison Avec Des Composés Similaires
L’Alpha-Homonojirimycine est unique parmi les inhibiteurs de glycosidase en raison de sa structure spécifique et de sa puissante activité inhibitrice. Des composés similaires comprennent :
1-Déoxynojirimycine : Un autre inhibiteur de glycosidase avec un mécanisme d’action similaire.
Alpha-Homomannojirimycine : Un composé apparenté avec des centres chiraux et des conformations différents.
Bêta-Homonojirimycine : Un épimère de l’Alpha-Homonojirimycine avec des activités biologiques distinctes.
Ces composés partagent des propriétés inhibitrices similaires, mais diffèrent par leurs structures spécifiques et leurs effets biologiques, soulignant l’unicité de l’Alpha-Homonojirimycine .
Propriétés
IUPAC Name |
(2R,3S,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6+,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVUFWXGNIFGNC-QTSLKERKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H](C([C@H]([C@H](N1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923002 | |
| Record name | 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119557-99-2 | |
| Record name | Homonojirimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119557992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


